3-Chloro-5,6,7,8-tetrahydroisoquinoline CAS 875249-27-7 properties
3-Chloro-5,6,7,8-tetrahydroisoquinoline CAS 875249-27-7 properties
An In-depth Technical Guide to 3-Chloro-5,6,7,8-tetrahydroisoquinoline (CAS 875249-27-7): Properties, Synthesis, and Applications
Introduction
The 5,6,7,8-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a wide array of biological activities.[1][2] The partially saturated isoquinoline core offers a three-dimensional structure that is valuable for creating specific interactions with biological targets. The introduction of a halogen, such as chlorine, onto this framework provides a synthetically versatile handle for further molecular elaboration through various cross-coupling reactions. This makes 3-Chloro-5,6,7,8-tetrahydroisoquinoline a valuable building block for the synthesis of complex molecular architectures in drug discovery and materials science.[3]
This technical guide serves as a comprehensive resource for researchers, providing an in-depth overview of the known physicochemical properties, safety and handling protocols, and potential synthetic strategies for 3-Chloro-5,6,7,8-tetrahydroisoquinoline. By synthesizing available data with established chemical principles, this document aims to facilitate its effective use in the laboratory.
Part 1: Physicochemical and Structural Properties
The fundamental identity and properties of 3-Chloro-5,6,7,8-tetrahydroisoquinoline are summarized below.
Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 875249-27-7 | [3][4][5] |
| IUPAC Name | 3-chloro-5,6,7,8-tetrahydroisoquinoline | [3] |
| Molecular Formula | C₉H₁₀ClN | [3][4][5] |
| Molecular Weight | 167.64 g/mol | [3][6] |
| MDL Number | MFCD11870038 | [3][4][5] |
| InChI Key | ANGNQXZJVZVJMX-UHFFFAOYSA-N | [3] |
| Canonical SMILES | ClC1=CC2=C(C=N1)CCCC2 | [3] |
Physicochemical Data
| Property | Value | Reference |
| Physical State | Liquid, Brown Liquid | [3][7] |
| Purity | ≥98% | [3][8] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [4][5] |
Molecular Structure
Caption: 2D Structure of 3-Chloro-5,6,7,8-tetrahydroisoquinoline
Part 2: Synthesis and Reactivity
While a specific, peer-reviewed synthesis for 3-Chloro-5,6,7,8-tetrahydroisoquinoline is not prominently available, a plausible synthetic pathway can be designed based on established methodologies for constructing and functionalizing the tetrahydroisoquinoline core.
Conceptual Synthetic Workflow
A logical approach involves the initial synthesis of the parent 5,6,7,8-tetrahydroisoquinoline heterocycle, followed by selective chlorination of the pyridine ring.
Caption: Retrosynthetic analysis of the target compound.
Protocol 1: Synthesis of the 5,6,7,8-Tetrahydroisoquinoline Core
The synthesis of the core structure can be achieved via a two-step, one-pot procedure starting from quinoline. This method involves an initial selective hydrogenation of the pyridine ring, followed by an acid-catalyzed isomerization to the more stable 5,6,7,8-tetrahydroisoquinoline. A similar strategy has been patented for the synthesis of the corresponding tetrahydroquinoline.[9]
Causality: The choice of quinoline as a starting material is due to its commercial availability and the well-established chemistry of its selective reduction. A palladium-based catalyst is often employed for its efficacy in hydrogenating nitrogen-containing heterocycles. The process is bifurcated into a low-temperature hydrogenation to form 1,2,3,4-tetrahydroquinoline, followed by a high-temperature isomerization.[9]
Step-by-Step Methodology:
-
Catalyst Preparation (Optional): A specially prepared palladium catalyst can enhance selectivity. This may involve treating a standard Pd/C catalyst with a hydrochloride solution followed by a bicarbonate solution to modify its surface properties.[9]
-
Reaction Setup: In a high-pressure reactor, charge quinoline and the Pd catalyst (e.g., 5 wt% Pd/C) in a suitable solvent.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 8-12 atm) and maintain the temperature at 60-70°C. Stir vigorously until hydrogen uptake ceases, indicating the formation of 1,2,3,4-tetrahydroquinoline.[9]
-
Isomerization: Carefully vent the excess hydrogen to a lower pressure (e.g., 2 atm). Increase the temperature to 160-170°C and stir for 2-4 hours to facilitate the isomerization to 5,6,7,8-tetrahydroisoquinoline.[9]
-
Workup and Purification: Cool the reaction mixture, filter to recover the catalyst, and purify the resulting liquid by vacuum distillation.[9]
Protocol 2: Selective Chlorination (Hypothetical)
The direct electrophilic chlorination of the pyridine ring in 5,6,7,8-tetrahydroisoquinoline is challenging due to the ring's electron-deficient nature. A more plausible strategy involves activating the ring towards substitution.
Causality: One common method to achieve chlorination at a position equivalent to C3 is to first form the N-oxide. The N-oxide activates the C2 and C4 (equivalent to C1 and C3 in isoquinoline) positions towards nucleophilic attack. Subsequent treatment with a chlorinating agent like POCl₃ or SO₂Cl₂ can then install the chlorine atom.
Step-by-Step Methodology (Conceptual):
-
N-Oxide Formation: Dissolve 5,6,7,8-tetrahydroisoquinoline in a suitable solvent like acetic acid or chloroform. Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, and stir at room temperature until the starting material is consumed (monitor by TLC).
-
Chlorination: To the crude N-oxide, slowly add a chlorinating agent like phosphorus oxychloride (POCl₃) at a controlled temperature (e.g., 0°C to reflux, optimization required).
-
Workup and Purification: After the reaction is complete, carefully quench the mixture with ice water and neutralize with a base (e.g., NaHCO₃ or NaOH solution). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers should be dried over anhydrous sulfate, filtered, and concentrated. Purify the crude product using silica gel column chromatography to yield 3-Chloro-5,6,7,8-tetrahydroisoquinoline.
Reactivity and Synthetic Utility
The primary utility of this compound lies in the reactivity of the C-Cl bond, which serves as a versatile anchor for constructing more complex molecules.
Caption: Potential cross-coupling reactions.
This reactivity profile positions 3-Chloro-5,6,7,8-tetrahydroisoquinoline as a key intermediate for generating libraries of substituted tetrahydroisoquinolines for screening in drug discovery programs.
Part 3: Safety, Handling, and Storage
Proper handling of this chemical is essential to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[3][4][7]
Hazard Identification
| Hazard Type | Description | GHS Pictogram | Signal Word |
| Acute Toxicity | H302: Harmful if swallowed. H332: Harmful if inhaled. | GHS07 | Warning |
| Skin Irritation | H315: Causes skin irritation. May cause severe skin burns. | GHS07 / GHS05 | Warning / Danger |
| Eye Irritation | H319: Causes serious eye irritation. May cause severe eye damage. | GHS07 / GHS05 | Warning / Danger |
| Respiratory Irritation | H335: May cause respiratory irritation. | GHS07 | Warning |
Note: Some sources indicate corrosive properties (GHS05, Danger), while others classify it as an irritant (GHS07, Warning). It is prudent to handle it with the precautions required for a corrosive material.[7]
Safe Handling and Personal Protective Equipment (PPE)
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][10] Do not breathe mist, vapors, or spray.[3][7]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. Take off contaminated clothing and wash it before reuse.[7][10]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[11]
First Aid Measures
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[3][7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[7][10]
-
If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. Clean mouth with water.[3][7]
Storage and Stability
-
Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place.[7] Store at the recommended temperature of 2-8°C under an inert atmosphere.[4][5]
-
Incompatibilities: Keep away from heat, sparks, open flames, and other ignition sources.[7][11] Incompatible with strong oxidizing agents.[10][11]
References
- Fluorochem. (n.d.). 3-Chloro-5,6,7,8-tetrahydroisoquinoline.
- Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet.
- Fisher Scientific. (2025, December 20). Safety Data Sheet.
- Achmem. (n.d.). 3-Chloro-5,6,7,8-tetrahydroisoquinoline.
- BLDpharm. (n.d.). 875249-27-7 | 3-Chloro-5,6,7,8-tetrahydroisoquinoline.
- Fisher Scientific. (2014, September 25). Safety Data Sheet.
-
El-Gohary, N. S., & Shaaban, M. I. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1693. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8348-8360. [Link]
- PrepChem.com. (n.d.). Synthesis of 3-methyl-8-chloro-5,6,7,8-tetrahydroquinoline.
- MolCore. (n.d.). 875249-27-7 | 3-Chloro-5,6,7,8-tetrahydroisoquinoline.
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Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
- Hit2Lead. (n.d.). 3-chloro-5,6,7,8-tetrahydroisoquinoline.
-
Dell'Anna, M. M., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1907. [Link]
- AChemBlock. (n.d.). 3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one 97%.
- Fisher Scientific. (n.d.). Tetrahydroisoquinolines.
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Zhong, Y.-L., & Bulger, P. G. (2010). A Practical and Scalable Synthesis of N-Halo Compounds: 2-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Organic Syntheses, 87, 8. [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinolin-5-ol.
- Google Patents. (n.d.). CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline.
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Li, X., et al. (2017). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Catalysis Science & Technology, 7(1), 128-134. [Link]
-
Al-Omran, F., et al. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules, 11(11), 919-928. [Link]
- ResearchGate. (n.d.). Some IR spectral data of compounds (24-27).
- Sigma-Aldrich. (n.d.). 5,6,7,8-Tetrahydroisoquinoline 95%.
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